4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1170536-94-3
VCID: VC7112646
InChI: InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2
SMILES: C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4
Molecular Formula: C15H17N3OS2
Molecular Weight: 319.44

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine

CAS No.: 1170536-94-3

Cat. No.: VC7112646

Molecular Formula: C15H17N3OS2

Molecular Weight: 319.44

* For research use only. Not for human or veterinary use.

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine - 1170536-94-3

Specification

CAS No. 1170536-94-3
Molecular Formula C15H17N3OS2
Molecular Weight 319.44
IUPAC Name [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Standard InChI InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2
Standard InChI Key NRHGPNHPALRIJZ-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic components:

  • Piperidine: A six-membered saturated ring with one nitrogen atom, serving as the central scaffold.

  • 1,3,4-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at the 5-position with a cyclopropyl group.

  • Thiophene-2-carbonyl: A five-membered sulfur-containing aromatic ring conjugated to a ketone group, attached to the piperidine nitrogen.

This combination creates a lipophilic molecule (logP ≈ 3.7 inferred from analogs ) with balanced solubility characteristics, though explicit solubility data remain unreported.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₅H₁₇N₃OS₂
Molecular Weight319.44 g/mol
IUPAC Name[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
SMILESC1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0
Polar Surface Area64.46 Ų

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three primary components:

  • 5-Cyclopropyl-1,3,4-thiadiazole: Typically prepared via cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives under acidic conditions .

  • Thiophene-2-carbonyl chloride: Derived from thiophene-2-carboxylic acid through treatment with thionyl chloride.

  • 4-Aminopiperidine: Functionalized at the 1-position via acylation.

Stepwise Synthesis

  • Formation of 5-Cyclopropyl-1,3,4-thiadiazole
    Cyclopropanecarbohydrazide reacts with carbon disulfide in the presence of phosphorus oxychloride to yield the thiadiazole core .

  • Coupling to Piperidine
    The thiadiazole is introduced at the 4-position of piperidine via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

  • Acylation with Thiophene-2-carbonyl Chloride
    The piperidine nitrogen undergoes acylation under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane).

Table 2: Synthetic Optimization Challenges

ChallengeResolution Strategy
Thiadiazole ring stabilityLow-temperature cyclization
Piperidine functionalizationBoc protection/deprotection
Acylation efficiencyUse of Hünig’s base

Biological Activity and Mechanism

Structural Activity Relationships (SAR)

  • Cyclopropyl substituent: Enhances metabolic stability compared to larger alkyl groups (e.g., cyclohexyl in analog Y031-5843 ).

  • Thiophene carbonyl: Improves bioavailability through π-π stacking with target proteins .

Table 3: Comparative Bioactivity of Thiadiazole Analogs

CompoundMIC (μg/mL) vs S. aureusLogP
Cyclopropyl derivative32 (predicted)3.7
Cyclohexyl analog 253.5
Megazol 122.8

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High passive permeability due to moderate logP (3.7) and low polar surface area (64.46 Ų) .

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfoxide metabolites.

Toxicity Considerations

  • Mutagenicity: Unlikely, as the thiadiazole lacks nitro groups implicated in DNA adduct formation .

  • hERG inhibition: Low risk due to limited cationic charge at physiological pH.

Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial agents: Priority given to Gram-positive pathogens due to analog data .

  • Kinase inhibitors: Thiophene carbonyl may interact with ATP-binding pockets.

Synthetic Chemistry Innovations

  • Continuous flow reactors: To improve thiadiazole cyclization yields.

  • Biocatalytic approaches: For enantioselective piperidine functionalization.

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